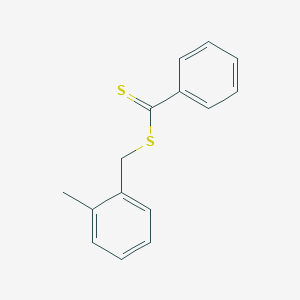
(2-Methylphenyl)methyl benzenecarbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylphenyl)methyl benzenecarbodithioate is an organic compound with the molecular formula C15H14S2. It is a member of the carbodithioate family, which are sulfur-containing organic compounds. This compound is known for its unique chemical structure, which includes a benzenecarbodithioate group attached to a 2-methylphenyl group. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methyl benzenecarbodithioate typically involves the reaction of 2-methylbenzyl chloride with sodium benzenecarbodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to purify the final product.
化学反应分析
Types of Reactions
(2-Methylphenyl)methyl benzenecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or disulfide.
Substitution: The benzenecarbodithioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or disulfides.
Substitution: Various substituted benzenecarbodithioates depending on the nucleophile used.
科学研究应用
(2-Methylphenyl)methyl benzenecarbodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (2-Methylphenyl)methyl benzenecarbodithioate involves its interaction with various molecular targets. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This can result in enzyme inhibition or activation, changes in protein structure, and other biochemical effects.
相似化合物的比较
Similar Compounds
(2-Methylphenyl)methyl thiocyanate: Similar structure but with a thiocyanate group instead of a carbodithioate group.
Benzyl benzenecarbodithioate: Lacks the 2-methyl group on the phenyl ring.
Phenylmethyl benzenecarbodithioate: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
(2-Methylphenyl)methyl benzenecarbodithioate is unique due to the presence of both a 2-methylphenyl group and a benzenecarbodithioate group. This combination of functional groups gives it distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
378792-41-7 |
|---|---|
分子式 |
C15H14S2 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
(2-methylphenyl)methyl benzenecarbodithioate |
InChI |
InChI=1S/C15H14S2/c1-12-7-5-6-10-14(12)11-17-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI 键 |
DKZCHUPTRDOFAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CSC(=S)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)



![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)

